L-Tyrosine

説明

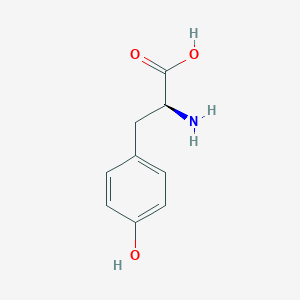

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidating the L-Tyrosine Synthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the L-Tyrosine synthesis pathway, a critical route for the production of this essential aromatic amino acid. The guide details the core biochemical steps, enzymatic players, and regulatory networks. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate laboratory investigation and potential therapeutic development.

The Core Synthesis Pathway: From Chorismate to this compound

This compound biosynthesis originates from the shikimate pathway, a metabolic route present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial and herbicide development.[1][2] The shikimate pathway culminates in the synthesis of chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4][5] From chorismate, two primary routes lead to the synthesis of this compound: the Arogenate Pathway and the Prephenate Pathway .

The Shikimate Pathway: A Prelude to Aromatic Amino Acid Synthesis

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2][3][6] This pathway is crucial for providing the aromatic precursor for a wide array of essential compounds.

The Arogenate and Prephenate Pathways: Divergence to this compound

From the branch-point metabolite chorismate, the synthesis of this compound proceeds through one of two primary pathways, the prevalence of which varies across different organisms.[7][8]

-

The Arogenate Pathway: In many plants and some bacteria, chorismate is first converted to prephenate by the enzyme chorismate mutase.[7][9] Prephenate is then transaminated to form arogenate, which is subsequently oxidatively decarboxylated by arogenate dehydrogenase to yield this compound.[7][10][11]

-

The Prephenate Pathway: In other organisms, prephenate undergoes oxidative decarboxylation by prephenate dehydrogenase to form 4-hydroxyphenylpyruvate.[12][13] This intermediate is then transaminated by a tyrosine aminotransferase to produce this compound.[8]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the this compound synthesis pathway are governed by the kinetic properties of its constituent enzymes. A summary of key kinetic parameters for enzymes from various organisms is presented below. It is important to note that these values can vary significantly depending on the organism, isoenzyme, and experimental conditions.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Chorismate Mutase (MtCM) | Mycobacterium tuberculosis | Chorismate | - | - | 1.7 x 10³ | [14] |

| Chorismate Mutase (AtCM1) | Arabidopsis thaliana | Chorismate | - | - | - | [1] |

| Chorismate Mutase (AtCM3) | Arabidopsis thaliana | Chorismate | - | - | - | [1] |

| Prephenate Dehydrogenase | Aerobacter aerogenes | Prephenate | - | - | - | [10] |

| Arogenate Dehydrogenase (SsTyrA_a) | Synechocystis sp. PCC 6803 | Arogenate | 901 | - | - | [15] |

| Aldehyde Dehydrogenase (ALDH-1) | Human Liver | Decanal | 0.0029 | - | - | [16] |

| Aldehyde Dehydrogenase (ALDH-2) | Human Liver | Decanal | 0.022 | - | - | [16] |

Regulation of the this compound Synthesis Pathway

The biosynthesis of this compound is tightly regulated to meet cellular demands while conserving metabolic energy. The primary regulatory mechanisms include feedback inhibition and transcriptional control.

Feedback Inhibition: The final product, this compound, often acts as an allosteric inhibitor of key enzymes in the pathway.[2] For instance, this compound can inhibit the activity of chorismate mutase and prephenate dehydrogenase.[2][11] In many organisms, the activity of chorismate mutase is also modulated by the other aromatic amino acids; phenylalanine typically acts as an inhibitor, while tryptophan can act as an activator.[1][9]

Transcriptional Regulation: The expression of genes encoding the enzymes of the shikimate and this compound synthesis pathways can be regulated by the availability of aromatic amino acids and other metabolic signals.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound synthesis pathway.

Enzyme Activity Assays

4.1.1. Chorismate Mutase Spectrophotometric Assay

This assay measures the activity of chorismate mutase by monitoring the disappearance of chorismate, which absorbs light at 274 nm.[7][19][20]

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate (B84403), pH 7.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

-

Substrate: Chorismate solution (concentration range: 20 µM to 2000 µM in assay buffer).

-

Enzyme: Purified chorismate mutase diluted in assay buffer.

-

-

Procedure:

-

Pre-warm the assay buffer and chorismate solution to 30°C.

-

In a UV-transparent cuvette, mix the assay buffer and the desired concentration of chorismate.

-

Initiate the reaction by adding the chorismate mutase enzyme solution.

-

Immediately monitor the decrease in absorbance at 274 nm (or 310 nm) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine kinetic parameters (K_m and k_cat) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.

-

4.1.2. Prephenate/Arogenate Dehydrogenase Assay

The activity of prephenate and arogenate dehydrogenases can be measured by monitoring the production of NADH or NADPH at 340 nm.[15]

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Substrate: Prephenate or Arogenate solution.

-

Cofactor: NAD⁺ or NADP⁺ solution (e.g., 0.8 mM).

-

Enzyme: Purified prephenate or arogenate dehydrogenase.

-

-

Procedure:

-

In a UV-transparent cuvette, combine the assay buffer, substrate, and cofactor.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH or NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

-

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of amino acids, including this compound.[13][21][22][23][24]

-

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase (Isocratic):

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.

-

-

Sample Preparation:

-

For biological samples, perform protein precipitation by adding an equal volume of a precipitating agent (e.g., ice-cold 10% trichloroacetic acid or perchloric acid).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Injection Volume: 10-20 µL.

-

Flow Rate: 0.8-1.2 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV absorbance at a wavelength appropriate for tyrosine (e.g., 275 nm) or fluorescence detection after derivatization.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for Pathway Elucidation

A typical workflow for investigating the this compound synthesis pathway in a given organism involves a series of integrated experiments.

This guide provides a foundational framework for researchers delving into the intricacies of this compound biosynthesis. The provided data and protocols serve as a starting point for experimental design and interpretation, ultimately contributing to a deeper understanding of this fundamental metabolic pathway and its potential for biotechnological and therapeutic applications.

References

- 1. Evolution of allosteric regulation in chorismate mutases from early plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The allosteric mechanism of yeast chorismate mutase: a dynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative transcript levels for genes from the shikimate and aromatic specific pathways [pfocr.wikipathways.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of tyrosine through phenylalanine hydroxylation bypasses the intrinsic feedback inhibition in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. conductscience.com [conductscience.com]

- 13. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Conserved Molecular Mechanism of TyrA Dehydrogenase Substrate Specificity Underlying Alternative Tyrosine Biosynthetic Pathways in Plants and Microbes [frontiersin.org]

- 16. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Expression of Genes Involved in Quinate and Shikimate Utilization in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. helixchrom.com [helixchrom.com]

- 24. eaglebio.com [eaglebio.com]

An In-depth Technical Guide to the Biochemical Characterization of L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block for protein synthesis and a critical precursor to a diverse array of biologically vital molecules. Its phenolic side chain confers unique chemical properties that are central to its roles in enzyme catalysis, signal transduction, and the biosynthesis of neurotransmitters, hormones, and pigments. A thorough understanding of the biochemical characteristics of this compound is paramount for researchers in fields ranging from neurobiology and endocrinology to pharmacology and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies pertinent to the study of this compound. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are presented, alongside a consolidated summary of key quantitative data. Furthermore, this guide employs visualizations of critical metabolic and signaling pathways to facilitate a deeper understanding of the complex biological roles of this compound.

Physicochemical Properties of this compound

This compound, with the chemical formula C₉H₁₁NO₃, is characterized by a polar side group containing a phenol (B47542) functionality.[1] This structure imparts both hydrophobic and hydrophilic qualities, allowing it to participate in a variety of molecular interactions.[2] While it is generally classified as a hydrophobic amino acid, it is more hydrophilic than phenylalanine.[1] In aqueous solutions at neutral pH, this compound exists as a zwitterion.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | 343 °C (decomposes) | [4] |

| Solubility in Water | 0.45 mg/mL at neutral pH | [2] |

| 479 mg/L at 25 °C | [4] | |

| Solubility in DMSO | 0.1 mg/mL | [5] |

| pKa (Carboxyl group) | ~2.2 | [2] |

| pKa (Amino group) | ~9.21 | [2] |

| pKa (Phenolic hydroxyl group) | ~10.1 | [6] |

| Isoelectric Point (pI) | 5.63 - 5.66 | [2][7] |

| UV Absorbance Maximum | 274 nm | [7] |

Metabolic Pathways Involving this compound

This compound is a central hub in metabolism, serving as a precursor for the synthesis of several critical biomolecules and being subject to catabolic degradation. In mammals, this compound is synthesized from the essential amino acid L-phenylalanine by the enzyme phenylalanine hydroxylase.[8][9]

Anabolic Pathways

This compound is the starting point for the biosynthesis of:

-

Catecholamines: The neurotransmitters dopamine, norepinephrine, and epinephrine (B1671497) are synthesized from this compound in a pathway where the rate-limiting step is catalyzed by tyrosine hydroxylase.[1][8][9]

-

Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are synthesized from this compound residues within the thyroglobulin protein in the thyroid gland.[9][10]

-

Melanin: The pigment responsible for skin and hair color is produced from this compound through a series of reactions initiated by the enzyme tyrosinase.[9]

-

Coenzyme Q10: The benzoquinone ring of this vital component of the electron transport chain is derived from this compound.[2][9]

Catabolic Pathway

The degradation of this compound begins with a transamination reaction catalyzed by tyrosine aminotransferase.[9][11] Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized to ultimately yield fumarate (B1241708) and acetoacetate.[9][11] These products can then enter the citric acid cycle for energy production or be used in the synthesis of glucose and lipids, making this compound both a glucogenic and ketogenic amino acid.[12][13]

Major metabolic pathways originating from this compound.

This compound in Signaling Pathways

Beyond its metabolic roles, this compound is a key player in cellular signaling. The phosphorylation of tyrosine residues on proteins by tyrosine kinases is a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] This post-translational modification creates binding sites for proteins containing Src homology 2 (SH2) domains, initiating downstream signaling cascades.[7] Dephosphorylation by protein tyrosine phosphatases provides a balancing mechanism for this critical regulatory switch.

Role of this compound phosphorylation in signal transduction.

Quantitative Data Summary

A compilation of key quantitative parameters for this compound and enzymes central to its metabolism is provided below. These values are essential for kinetic modeling and the design of enzyme inhibition or activation studies.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | kcat | Source Organism | References |

| Phenylalanine Hydroxylase | L-Phenylalanine | 0.5 mM | 7.5 µmol·min⁻¹·mg⁻¹ | - | Human | [14] |

| Tyrosine Hydroxylase | This compound | - | - | - | Human | [15] |

| Tyrosinase | This compound | - | - | - | Human | [16] |

| Tyrosinase | L-DOPA | 0.84 mM | 122 U/min | - | Mushroom | [17] |

| Tyrosine Ammonia Lyase (TALclu) | This compound | 0.019 mM | - | - | Chryseobacterium luteum | [18] |

Note: Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and the presence of cofactors and inhibitors. The values presented here are illustrative and should be considered in the context of their original sources.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biochemical characterization of this compound. The following sections provide methodologies for common analytical techniques.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological samples, such as plasma.

5.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid or Trichloroacetic acid (for protein precipitation)[9]

-

Water (HPLC grade)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19]

-

HPLC system with UV or fluorescence detector

5.1.2. Sample Preparation (Plasma)

-

To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid.[9]

-

Vortex the mixture for 1 minute to precipitate proteins.[9]

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.[9]

-

Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.[9][19]

5.1.3. Chromatographic Conditions

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12][20]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: UV absorbance at 274 nm or fluorescence detection for enhanced sensitivity.[7][21]

-

Injection Volume: 20 µL

5.1.4. Quantification

A standard curve is generated by injecting known concentrations of the this compound reference standard. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

General workflow for HPLC analysis of this compound.

Enzymatic Assay of Tyrosinase Activity

This protocol measures the diphenolase activity of tyrosinase using L-DOPA as a substrate. The formation of dopachrome (B613829) is monitored spectrophotometrically.

5.2.1. Materials and Reagents

-

Mushroom Tyrosinase (or other purified tyrosinase)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)[3]

-

96-well microplate

-

Microplate reader

5.2.2. Assay Procedure

-

Prepare a 10 mM stock solution of L-DOPA in 50 mM sodium phosphate buffer, pH 6.8.[3]

-

Prepare a stock solution of tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. Keep on ice.[3]

-

In a 96-well plate, add varying concentrations of L-DOPA.

-

Add a fixed amount of tyrosinase solution to each well to initiate the reaction. The final volume should be constant (e.g., 200 µL).

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes.[3]

5.2.3. Data Analysis

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate (L-DOPA) concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Enzymatic Assay of Tyrosine Hydroxylase Activity

This protocol describes a real-time colorimetric assay for tyrosine hydroxylase (TH) activity.

5.3.1. Materials and Reagents

-

Purified Tyrosine Hydroxylase

-

This compound

-

Tetrahydrobiopterin (BH₄) - cofactor

-

Iron(II) sulfate (B86663)

-

Sodium periodate

-

HEPES buffer (10 mM, pH 6.8)[22]

-

96-well plate

-

Microplate reader

5.3.2. Assay Procedure

-

Prepare a mixture (Mixture A) containing TH, BH₄, and iron(II) sulfate and incubate on ice for 5-10 minutes.[22]

-

Prepare a second mixture (Mixture B) containing HEPES buffer, this compound, and sodium periodate.[22]

-

In a 96-well plate, combine equal volumes of Mixture A and Mixture B to initiate the reaction. Final concentrations should be optimized for the specific enzyme preparation.[22]

-

Immediately monitor the increase in absorbance at 475 nm, which corresponds to the formation of dopachrome from the L-DOPA product.[22][23]

5.3.3. Data Analysis

The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve. This can be used to assess enzyme activity under different conditions or in the presence of potential inhibitors or activators.

Conclusion

This compound is a multifaceted amino acid with profound implications for human health and disease. Its biochemical characterization is essential for advancing our understanding of numerous physiological and pathological processes. This technical guide has provided a comprehensive overview of the key properties of this compound, its central role in metabolism and signaling, and detailed protocols for its analysis. The consolidated quantitative data and visual representations of its metabolic and signaling pathways are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this critical biomolecule. The methodologies and data presented herein provide a solid foundation for further investigation into the intricate world of this compound biochemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. researchgate.net [researchgate.net]

- 12. helixchrom.com [helixchrom.com]

- 13. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 14. Solved The enzyme phenylalanine hydroxylase (PAH) catalyzes | Chegg.com [chegg.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Tyrosine's Foundational Role in Cellular Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential aromatic amino acid, holds a pivotal position at the crossroads of cellular metabolism. First isolated from casein in 1846 by German chemist Justus von Liebig, its significance extends far beyond its role as a proteinogenic building block.[1] This technical guide provides an in-depth exploration of the discovery and characterization of this compound's metabolic pathways. It details its function as a critical precursor to a host of vital biomolecules, including neurotransmitters, hormones, and pigments, and its catabolic fate as an energy source. We will examine the key experimental discoveries, present quantitative data from seminal studies, outline detailed experimental protocols, and provide visual representations of the core signaling and metabolic pathways. This document serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Biosynthesis of this compound

In mammals, this compound is synthesized from the essential amino acid L-Phenylalanine.[1] This conversion is the primary metabolic fate of dietary phenylalanine not incorporated into proteins. The discovery of this pathway was a significant milestone, with early tracer studies in the 1940s providing the first definitive evidence of this conversion in rats.[2]

The synthesis is a single-step, irreversible hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) , a monooxygenase that requires iron and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[1][3] This reaction occurs predominantly in the liver.[2][4] The elucidation of this pathway was crucial for understanding metabolic disorders like Phenylketonuria (PKU), which results from a deficiency in the PAH enzyme.

References

Early Investigations into the Functional Significance of L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a critical precursor to a cascade of vital biological molecules. Its discovery and the subsequent elucidation of its physiological roles have been pivotal in understanding neurotransmission, hormonal regulation, and metabolic pathways. This technical guide provides an in-depth analysis of the seminal early studies that first defined the core functions of this compound. We will delve into the foundational experiments that established its conversion from L-phenylalanine, its role as a precursor to catecholamines and thyroid hormones, and its initial exploration as a modulator of stress and cognitive function. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive historical and technical perspective on the foundational science of this compound.

The Metabolic Origin of this compound: The Phenylalanine Connection

One of the earliest and most fundamental discoveries in amino acid metabolism was the identification of L-phenylalanine as the precursor to this compound. This metabolic link was definitively established in a landmark 1940 study by Moss and Schoenheimer, which utilized isotopic tracers to follow the fate of phenylalanine in vivo.

Quantitative Data Summary: Phenylalanine to Tyrosine Conversion

| Parameter | Finding | Citation |

| Conversion of Deuterated Phenylalanine to Tyrosine | 20-30% of the tyrosine isolated from the proteins of the internal organs of rats was derived from the administered deuterated DL-phenylalanine. | [1] |

Experimental Protocol: Isotopic Tracing of Phenylalanine Metabolism (Moss & Schoenheimer, 1940)

This protocol is a reconstruction based on the available description of the study.

Objective: To determine if L-phenylalanine is a metabolic precursor to this compound in vivo.

Experimental Model: Adult and growing rats.

Methodology:

-

Preparation of Isotopic Tracer: DL-phenylalanine was synthesized with deuterium (B1214612) (²H) incorporated into its structure.

-

Dietary Administration: The deuterated DL-phenylalanine was mixed with a casein-containing diet.

-

Animal Feeding: The rats were fed this specialized diet over a period of time to allow for the incorporation of the tracer into metabolic pathways.

-

Amino Acid Separation: The isolated proteins were hydrolyzed to break them down into their constituent amino acids. This compound was then separated from the other amino acids, likely using techniques available at the time such as fractional crystallization or early forms of chromatography.

-

Isotopic Analysis: The deuterium content of the isolated this compound was determined using mass spectrometry. The presence of a significant amount of deuterium in the tyrosine fraction would indicate that it was synthesized from the administered deuterated phenylalanine.

Logical Relationship: Phenylalanine to Tyrosine Conversion

References

Investigating the In Vivo Metabolic Fate of L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a semi-essential aromatic amino acid, serves as a crucial precursor for the synthesis of neurotransmitters, hormones, and melanin (B1238610), in addition to its role in protein synthesis. Understanding the intricate details of its metabolic fate in vivo is paramount for elucidating the pathophysiology of various metabolic and neurological disorders and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the principal metabolic pathways of this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data to facilitate research in this field. Methodologies covered include stable isotope tracing, mass spectrometry, and enzyme activity assays, complemented by visual representations of metabolic and experimental workflows.

Introduction

This compound is obtained from dietary sources or synthesized endogenously from the essential amino acid L-Phenylalanine. Its metabolic journey is complex, branching into several critical pathways that are tightly regulated. The primary fates of this compound in the body include:

-

Protein Synthesis: Incorporation into polypeptides and proteins.

-

Catecholamine Synthesis: Conversion to L-DOPA, the precursor for dopamine, norepinephrine, and epinephrine.[1]

-

Thyroid Hormone Synthesis: Iodination and coupling to form thyroxine (T4) and triiodothyronine (T3).

-

Melanin Synthesis: Conversion to dopaquinone, a precursor for melanin pigments.[1]

-

Catabolism: Degradation into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.

Dysregulation in these pathways is implicated in a range of diseases, including phenylketonuria (PKU), tyrosinemia, thyroid disorders, and neurological conditions. Consequently, the ability to accurately trace and quantify the flux of this compound through these pathways in vivo is of significant scientific and clinical interest.

Major Metabolic Pathways of this compound

Catecholamine Synthesis

The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is initiated by the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by tyrosine hydroxylase (TH) and is the rate-limiting step in this pathway.[1]

Thyroid Hormone Synthesis

In the thyroid gland, this compound residues within the thyroglobulin protein are iodinated and coupled to form the thyroid hormones T4 and T3. This process is catalyzed by thyroid peroxidase (TPO).

This compound Degradation

The catabolism of this compound primarily occurs in the liver and involves a series of enzymatic reactions that ultimately yield fumarate and acetoacetate.

Quantitative Data on this compound Metabolism

The following tables summarize key kinetic parameters for enzymes involved in this compound metabolism and reported in vivo metabolic flux rates.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | kcat | Reference |

| Tyrosine Hydroxylase (TH) | This compound | Rat Brain | 20-70 µM | - | - | [2] |

| 6-MPH4 | Rat Brain | 5-1000 µM | - | - | [2] | |

| Tyrosine Aminotransferase (TAT) | This compound | Human Liver | 870 ± 160 µM | - | 83 s-1 | [3] |

| α-Ketoglutarate | Human Liver | 3300 ± 600 µM | - | - | [3] | |

| Homogentisate 1,2-Dioxygenase (HGD) | Homogentisate | Human (recombinant) | 28.6 ± 6.2 µM | - | 16 s-1 | [4][5] |

| O2 | Human (recombinant) | 1240 ± 160 µM | - | - | [4][5] | |

| Thyroid Peroxidase (TPO) | Guaiacol | Porcine Thyroid | 5.6 x 10-4 M | - | - | [6] |

Table 2: In Vivo this compound Metabolic Flux Rates in Humans

| Metabolic Process | Condition | Flux Rate (µmol·kg-1·h-1) | Reference |

| Phenylalanine to Tyrosine Conversion | Post-absorptive | 5.83 ± 0.59 | [7] |

| Whole-body Tyrosine Flux | Post-absorptive | 39.8 ± 3.5 | [7] |

| Whole-body Phenylalanine Flux | Post-absorptive | 36.1 ± 5.1 | [7] |

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

Stable isotope tracing is a powerful technique to quantify the dynamic movement of this compound through its metabolic pathways in vivo. This typically involves the infusion of a stable isotope-labeled this compound (e.g., 13C9-L-Tyrosine or 2H4-L-Tyrosine) and subsequent measurement of the isotopic enrichment of this compound and its metabolites in biological samples (e.g., plasma, tissue) by mass spectrometry.

Detailed Protocol: Primed, Constant Infusion of Stable Isotope-Labeled this compound

-

Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast).

-

Tracer Preparation: Prepare a sterile solution of the stable isotope-labeled this compound (e.g., L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine) in saline.[7]

-

Priming Dose: Administer an intravenous priming bolus of the tracer to rapidly achieve isotopic steady state in the plasma.[7]

-

Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracer at a known rate for a predetermined duration (e.g., 4 hours).[7]

-

Blood Sampling: Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[7]

-

Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store plasma at -80°C until analysis.

-

Mass Spectrometry Analysis: Prepare plasma samples for mass spectrometry by protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by derivatization if necessary. Analyze the isotopic enrichment of this compound and its metabolites using LC-MS/MS or GC-MS.[8][9]

-

Flux Calculation: Calculate the rates of appearance and disappearance of this compound and its conversion to metabolites using steady-state isotopic enrichment data and the known tracer infusion rate.[7]

Enzyme Activity Assays

4.2.1. Tyrosine Aminotransferase (TAT) Activity Assay

This spectrophotometric assay measures the activity of TAT by coupling the production of glutamate to a colorimetric or fluorometric reaction.

Protocol:

-

Sample Preparation: Homogenize tissue samples (e.g., liver) in an appropriate assay buffer and centrifuge to obtain a clear lysate.

-

Reaction Mixture: Prepare a reaction mixture containing this compound, α-ketoglutarate, and pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

-

Assay: Add the tissue lysate to the reaction mixture and incubate at 37°C.

-

Detection: At timed intervals, stop the reaction and measure the formation of p-hydroxyphenylpyruvate or glutamate using a suitable detection method. For example, the production of glutamate can be coupled to the glutamate dehydrogenase reaction, and the resulting NADH formation can be monitored spectrophotometrically at 340 nm.

4.2.2. Homogentisate 1,2-Dioxygenase (HGD) Activity Assay

The activity of HGD can be determined by monitoring the consumption of its substrate, homogentisate, or the formation of its product, maleylacetoacetate. A common method involves spectrophotometrically measuring the decrease in homogentisate concentration.

Protocol:

-

Sample Preparation: Prepare a lysate from tissue expressing HGD (primarily liver).

-

Reaction Mixture: Prepare a reaction buffer containing homogentisate.

-

Assay: Initiate the reaction by adding the tissue lysate to the reaction mixture.

-

Detection: Monitor the decrease in absorbance at a wavelength where homogentisate absorbs (e.g., 292 nm) over time using a spectrophotometer.[10] Alternatively, the formation of maleylacetoacetate can be monitored at 330 nm.[4]

Conclusion

The investigation of this compound's metabolic fate in vivo is a multifaceted endeavor that requires a combination of sophisticated analytical techniques. This guide provides a foundational framework for researchers, offering insights into the key metabolic pathways, quantitative data for reference, and detailed experimental protocols. By employing these methodologies, scientists can continue to unravel the complexities of this compound metabolism and its profound implications for human health and disease.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and structural characterization of tyrosine aminotransferase suggests broad substrate specificity and a two‐state folding mechanism in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic characterization of thyroid peroxidase enzyme and its inhibition by autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Tyrosine's Precursor Role in Neurotransmitter Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical mechanisms through which L-Tyrosine serves as a crucial precursor for the synthesis of catecholamine neurotransmitters. It details the enzymatic cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: The Central Role of this compound

This compound, a non-essential amino acid synthesized in the body from phenylalanine, is the foundational molecule for the biosynthesis of the catecholamine family of neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[1][[“]][3] These neurotransmitters are integral to a multitude of physiological and cognitive processes, including motor control, mood regulation, attention, motivation, and the "fight-or-flight" stress response.[3][4] The synthesis pathway is a multi-step enzymatic process, with each step being a potential target for therapeutic intervention. The availability of this compound can be a rate-limiting factor for catecholamine synthesis, particularly under conditions of high neuronal activity or stress.[1][5]

The Core Mechanism: The Catecholamine Biosynthesis Pathway

The conversion of this compound into epinephrine is a four-step enzymatic cascade primarily occurring in the cytoplasm of catecholaminergic neurons and the chromaffin cells of the adrenal medulla.[6][7]

Step 1: this compound → L-DOPA The initial and rate-limiting step in catecholamine synthesis is the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA).[[“]][4][8][9] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[9][10]

-

Enzyme: Tyrosine Hydroxylase (TH)

-

Reaction Type: Hydroxylation

-

Cofactors: This enzyme requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) to function.[9][11]

-

Regulation: TH activity is tightly regulated through several mechanisms, including feedback inhibition by catecholamines (like dopamine) and phosphorylation by various protein kinases, which generally increases its activity.[4][9][12][13]

Step 2: L-DOPA → Dopamine L-DOPA is then rapidly converted to dopamine through decarboxylation.

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[8][14][15]

-

Reaction Type: Decarboxylation

-

Cofactor: This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6.[11][14][15]

-

Characteristics: AADC is a relatively non-specific enzyme that can also decarboxylate other aromatic L-amino acids, such as 5-hydroxytryptophan (B29612) (5-HTP) into serotonin.[14][15] In dopaminergic neurons, this is the final step of the pathway.[8]

Step 3: Dopamine → Norepinephrine In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine.

-

Reaction Type: Hydroxylation

-

Cofactors: DBH is a copper-containing enzyme that requires ascorbic acid (Vitamin C) as an electron donor.[17][18][19]

-

Mechanism: The enzyme catalyzes the addition of a hydroxyl group to the beta-carbon of the dopamine side chain.[19]

Step 4: Norepinephrine → Epinephrine The final step of the pathway occurs primarily in the adrenal medulla, where norepinephrine is converted to epinephrine.[20][21]

-

Enzyme: Phenylethanolamine N-methyltransferase (PNMT).[20][21][22]

-

Reaction Type: Methylation

-

Co-substrate: PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of norepinephrine.[20][22][23]

-

Regulation: The expression and activity of PNMT are notably regulated by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex.[20][21]

Caption: The enzymatic cascade from this compound to Epinephrine.

Data Presentation: Summary of Enzymes in Catecholamine Synthesis

The following table summarizes the key enzymes, their substrates, products, and required cofactors/co-substrates involved in the conversion of this compound to catecholamines.

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor / Co-substrate | Location |

| Tyrosine Hydroxylase | TH | This compound, O₂, Tetrahydrobiopterin (BH₄) | L-DOPA | Fe²⁺ | Cytoplasm |

| Aromatic L-amino acid Decarboxylase | AADC / DDC | L-DOPA | Dopamine | Pyridoxal Phosphate (PLP) | Cytoplasm |

| Dopamine β-hydroxylase | DBH | Dopamine, Ascorbate | Norepinephrine | Cu²⁺ | Synaptic Vesicles |

| Phenylethanolamine N-methyltransferase | PNMT | Norepinephrine, S-adenosyl-L-methionine (SAM) | Epinephrine | - | Cytoplasm (Adrenal Medulla) |

Experimental Protocols

This section details common methodologies for studying the this compound pathway.

4.1 Measurement of Tyrosine Hydroxylase (TH) Activity

TH is the rate-limiting enzyme, making its activity a critical measurement. A modern, continuous spectrophotometric assay offers advantages over older methods like HPLC or radiolabeled assays.[24]

-

Principle: This assay is based on the oxidation of the product, L-DOPA, into the colored compound dopachrome (B613829) using sodium periodate. The rate of dopachrome formation, which has a maximum absorbance at 475 nm, is directly proportional to TH activity.[24]

-

Methodology:

-

Sample Preparation: Homogenize tissue samples (e.g., brain tissue) in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a supernatant containing the enzyme.[25]

-

Reaction Mixture: In a 96-well plate, combine the sample supernatant with a reaction buffer containing HEPES, this compound (substrate), and the necessary cofactors (tetrahydrobiopterin and iron (II) sulfate).[24][25]

-

Initiation and Detection: Initiate the reaction by adding sodium periodate. Immediately place the plate in a microplate reader set to 37°C.

-

Data Acquisition: Monitor the increase in absorbance at 475 nm over time (e.g., every minute for 30 minutes).[24]

-

Calculation: Calculate enzyme activity using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹ cm⁻¹).[24]

-

Caption: Workflow for a real-time TH activity plate reader assay.

4.2 Quantification of Catecholamines in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a standard for quantifying catecholamines.

-

Principle: This method separates compounds in a mixture based on their interaction with a stationary phase and a mobile phase. Sensitive detection methods then quantify the eluted catecholamines.

-

Methodology:

-

Sample Collection & Preparation: Collect biological samples (e.g., plasma, urine, or tissue homogenates). To enrich the low-concentration analytes and remove interferences, a sample preparation step is crucial. Solid-Phase Extraction (SPE) is commonly used.[26][27]

-

Solid-Phase Extraction (SPE):

-

Load the pre-treated sample onto an SPE cartridge.

-

Wash the cartridge with a solvent to remove interfering substances.

-

Elute the catecholamines with an appropriate elution solvent.

-

-

Chromatographic Separation: Inject the eluted sample into an HPLC system, typically with a reverse-phase C18 column. An isocratic or gradient mobile phase is used to separate dopamine, norepinephrine, and epinephrine.

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive and selective for electroactive compounds like catecholamines.[28]

-

Fluorescence Detection: Can be used after derivatization of the catecholamines to make them fluorescent.[29]

-

Mass Spectrometry (MS): Provides high specificity and structural information, often used as a confirmatory method.[28]

-

-

Quantification: Compare the peak areas or heights from the sample to those of known concentration standards to determine the concentration of each catecholamine.

-

Caption: General workflow for quantifying catecholamines.

4.3 Immunohistochemical Detection of Tyrosine Hydroxylase

This technique is used to visualize the location of TH-containing (i.e., catecholaminergic) neurons within tissue sections.

-

Principle: An antibody specific to TH is used to bind to the enzyme within fixed tissue. A secondary antibody, conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate, is then used to visualize the location of the primary antibody.

-

Methodology:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Prepare thin sections (e.g., 40 µm) using a cryostat or vibratome.

-

Blocking: Incubate the sections in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton-X in PBS) for at least one hour to prevent non-specific antibody binding.[30]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against TH (e.g., Chicken anti-TH) diluted in blocking buffer, typically overnight at 4°C.[30]

-

Washing: Wash the sections multiple times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Chicken conjugated to Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

Mounting and Visualization: Wash the sections again, mount them onto slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

-

Conclusion

The synthesis of catecholamines from this compound is a fundamental neurochemical pathway with profound implications for health and disease. The rate-limiting nature of Tyrosine Hydroxylase and the specific co-factor requirements of each enzymatic step present numerous opportunities for research and therapeutic development. A thorough understanding of these mechanisms, coupled with robust experimental protocols for their investigation, is essential for professionals in neuroscience and drug development aiming to modulate catecholaminergic systems for therapeutic benefit.

References

- 1. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SMPDB [smpdb.ca]

- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Tyrosine - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. grokipedia.com [grokipedia.com]

- 15. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 16. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 19. biology.stackexchange.com [biology.stackexchange.com]

- 20. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. grokipedia.com [grokipedia.com]

- 23. PNMT - Creative Enzymes [creative-enzymes.com]

- 24. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Recent advances in methods for the analysis of catecholamines and their metabolites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 29. researchgate.net [researchgate.net]

- 30. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

The Kinetics of Enzymatic Phenylalanine to L-Tyrosine Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-phenylalanine to L-tyrosine, a critical reaction in human metabolism and a key area of interest in drug development, particularly for the treatment of metabolic disorders such as phenylketonuria (PKU). This document delves into the core of the reaction kinetics, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of the underlying biochemical processes.

Introduction

The enzymatic hydroxylation of L-phenylalanine to produce this compound is a cornerstone of aromatic amino acid metabolism.[1][2] In humans, this conversion is primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[1][3][4][5] This reaction is the rate-limiting step in the catabolism of phenylalanine and is essential for the synthesis of neurotransmitters and hormones derived from tyrosine.[1][6] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[3][4][7] Understanding the kinetics of this enzymatic conversion is paramount for developing therapeutic strategies, including enzyme replacement therapies and small molecule modulators.

Beyond PAH, other enzymes such as tyrosinase and certain isoforms of phenylalanine ammonia-lyase (PAL) can also utilize phenylalanine or its derivatives as substrates, although their primary roles and kinetic efficiencies differ significantly.[6][8][9][10][11] This guide will focus predominantly on the well-characterized kinetics of Phenylalanine Hydroxylase.

Phenylalanine Hydroxylase (PAH) Kinetics

Phenylalanine hydroxylase is a non-heme iron-containing monooxygenase that catalyzes the hydroxylation of L-phenylalanine to this compound using molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[1][3][12][13] The reaction is irreversible and involves the incorporation of one oxygen atom from O2 into the para position of the phenylalanine aromatic ring, with the other oxygen atom being reduced to water.[1]

Kinetic Mechanism

The kinetic mechanism of PAH is complex, involving the ordered binding of substrates and allosteric regulation. A truncated form of the enzyme, PheHΔ117, which lacks the N-terminal regulatory domain, has been instrumental in elucidating the core kinetic steps.[3][12][13] The reaction proceeds through the formation of a productive ternary complex of the enzyme, BH4, and phenylalanine.[3][12][13] The release of the product, this compound, is considered the rate-determining step, which largely dictates the overall catalytic rate (kcat).[3][13][14]

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for Phenylalanine Hydroxylase from various studies.

Table 1: Michaelis-Menten and Binding Constants for Human Phenylalanine Hydroxylase (hPAH)

| Parameter | Value | Condition | Source |

| S₀.₅ (L-Phe) | 140 ± 10 µM | Wild-type MBP-PAH, with L-Phe preincubation | [15] |

| Kₘ (L-Phe) | 270 µM | Maize PAL | [9] |

| Kₘ (L-Phe) | 64-71 µM | Arabidopsis PAL isoforms | [8] |

| Kₘ (L-Phe) | 18 µM - 1.07 mM | Various plant PALs | [8] |

| Kₘ (L-Tyr) | 29 µM | Maize PAL | [9] |

| Kₘ (L-Tyr) | 3.5 mM | A. agrestis PAL2 | [8] |

| Kₘ (L-DOPA) | 0.84 mM | Mushroom Tyrosinase | [16] |

| Kₑ (BH₄) | 65 µM | PheHΔ117 | [3][12][13] |

| Kₑ (Phenylalanine) | 130 µM | PheHΔ117 (to PheHΔ117-BH₄ complex) | [3][12][13] |

Table 2: Catalytic Constants for Phenylalanine Hydroxylase and Related Enzymes

| Enzyme | kcat | Substrate | Source |

| PheHΔ117 | Rate-determining step is product release | L-Phenylalanine | [3][13][14] |

| Plant PALs | 0.109 s⁻¹ to 1117 min⁻¹ | L-Phenylalanine | [8] |

| BoPAL4 | 1.44 s⁻¹ | L-Phenylalanine | [17] |

| BoPAL4 | 0.18 s⁻¹ | This compound | [17] |

| BoPAL4 | 0.06 s⁻¹ | L-DOPA | [17] |

Experimental Protocols

Accurate determination of kinetic parameters relies on robust experimental design and precise analytical techniques. Below are detailed methodologies for key experiments cited in the study of phenylalanine to this compound conversion.

Phenylalanine Hydroxylase Activity Assay (Continuous Fluorometric Method)

This method allows for the real-time monitoring of PAH activity by measuring the intrinsic fluorescence of this compound.

Reagents:

-

PAH enzyme (recombinant or purified)

-

L-Phenylalanine stock solution (e.g., 10 mM)

-

Tetrahydrobiopterin (BH4) stock solution (e.g., 10 mM, freshly prepared in a solution containing DTT)

-

Catalase (to remove H₂O₂ which can damage the enzyme)

-

Ferrous ammonium (B1175870) sulfate (B86663) (for the iron center of PAH)

-

Dithiothreitol (DTT) (to maintain BH4 in its reduced state)

-

Reaction Buffer: e.g., 100 mM Sodium HEPES, pH 7.0

Procedure:

-

Prepare a reaction mixture in a 96-well microplate containing reaction buffer, catalase, ferrous ammonium sulfate, and DTT.

-

Add varying concentrations of L-phenylalanine to the wells.

-

To initiate the reaction, add the PAH enzyme and BH4.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm over time.[15]

-

The initial rates of reaction are determined from the linear portion of the fluorescence versus time plots.

-

Kinetic parameters (Vmax, S₀.₅, and Hill coefficient) can be calculated by fitting the initial rate data to the Hill equation using non-linear regression analysis.[15]

Single-Turnover Kinetics Assay

This method is used to dissect the individual steps of the enzymatic reaction by using substrate concentrations that are limiting, allowing for the observation of a single catalytic cycle.

Reagents:

-

Anaerobically prepared solutions of PheHΔ117, L-phenylalanine, and BH4 (or other pterin (B48896) cofactors).

-

Buffer solution containing varying concentrations of O₂.

Procedure:

-

Pre-equilibrate an anaerobic solution of the enzyme, L-phenylalanine, and BH4 to allow for complex formation.

-

Rapidly mix this solution with a buffer solution containing a known, sub-stoichiometric concentration of O₂ in a stopped-flow apparatus.

-

Monitor the reaction progress by observing changes in absorbance at specific wavelengths. For instance, the formation of the 4a-hydroxypterin intermediate can be detected as an absorbance increase at 248 nm and a decrease at 318 nm.[3]

-

The observed rate constants for different reaction steps are determined by fitting the absorbance changes over time to appropriate kinetic models (e.g., single or double exponential equations).

Quantification of Phenylalanine and this compound

Accurate quantification of the substrate and product is crucial for kinetic analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for separating and quantifying phenylalanine and tyrosine.[18] Samples from the enzymatic reaction are typically quenched (e.g., with acid) and then injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence).

-

Enzymatic Assays: Commercially available assay kits can be used for the quantification of phenylalanine and tyrosine. These kits often employ a coupled enzyme reaction that leads to a colorimetric or fluorometric output.[19][20][21][22] For example, a phenylalanine assay kit may use L-phenylalanine dehydrogenase to produce NADH, which then reacts with a probe to generate a measurable signal.[19]

-

Folin-Ciocalteu Method: This is a colorimetric method for the estimation of tyrosine and other phenolic compounds. The method is based on the reduction of the Folin-Ciocalteu reagent by the phenolic group of tyrosine under alkaline conditions, resulting in a blue-colored complex that can be quantified spectrophotometrically.[23]

Visualizing the Process: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the enzymatic conversion of phenylalanine to this compound.

Core Enzymatic Reaction Pathway

Caption: The core enzymatic reaction catalyzed by Phenylalanine Hydroxylase.

Experimental Workflow for PAH Kinetic Analysis

Caption: A generalized workflow for determining the kinetic parameters of PAH.

Conclusion